(S)-(1-Methylazetidin-2-yl)methanol structure and properties
(S)-(1-Methylazetidin-2-yl)methanol structure and properties
Initiating Data Collection
I'm starting by using Google to hunt down information on (S)-(1-Methylazetidin-2-yl)methanol. I'm especially keen on its chemical structure and physical properties. I'll need to know more about its synthesis, potential uses, and any existing safety data to form a strong foundation.
Expanding Search Parameters
I'm now refining the search strategy, moving beyond general queries. I'm focusing on spectroscopic data and synthetic routes, specifically aiming to extract details for the technical guide. I will construct a table with physicochemical properties, and will draft a DOT script for a visual representation of the molecule. Following the data collection, I'm ready to write the guide, incorporating the table and diagram.
Developing Search Strategies
I am now performing targeted Google searches to find comprehensive information, particularly focusing on (S)-(1-Methylazetidin-2-yl)methanol's chemical structure, properties, synthesis, spectroscopic data, and medicinal chemistry applications. I'm focusing on key data points like molecular formula, weight, melting and boiling points, solubility, and spectral characteristics. I'm also examining synthetic routes and its use in drug discovery. After that, I will structure the technical guide.
Composing the Outline
I'm currently structuring a detailed technical guide on (S)-(1-Methylazetidin-2-yl)methanol, focusing on autonomous organization. The writing style will reflect a Senior Application Scientist. Part 1, the core, is under development and I am aiming for a scientific integrity-driven structure.
Structuring the Content
Gathering Preliminary Data
I'm now in the process of gathering and organizing preliminary data on (S)-(1-Methylazetidin-2-yl)methanol, focusing on structural identifiers and physicochemical properties. I have compiled information on the CAS number, molecular formula, weight, IUPAC name, SMILES, InChIKey, and its stereochemistry. I've also found predicted values for boiling point and density, along with initial notes on solubility and appearance. The next step involves exploring synthesis protocols and identifying its applications.
Finalizing Data Acquisition
I'm now consolidating the preliminary data. I have finalized the chemical structure and identifiers. I have also assembled the physicochemical properties, and I've noted a few apparent conflicts that need further research. I'm focusing my immediate efforts on locating a detailed synthesis protocol for inclusion. I've also yet to obtain the spectroscopic data, and I'm looking into vendor resources.
Defining the Guide Structure
I'm now fully immersed in designing the technical guide. My primary focus is establishing the outline, which includes an introduction, detailed structural and physicochemical property analyses, and a synthesis protocol. I will also incorporate spectroscopic analysis, applications, and safety data, finalizing with a conclusive summary. I am prioritizing a self-validating approach, with clear rationales, and proper citations.
Prioritizing Search Refinement
My focus is now on refining search terms to address data gaps. I'm prioritizing finding a detailed synthesis protocol and spectroscopic data for (S)-(1-Methylazetidin-2-yl)methanol. I've also found some safety data, which I will add to the data. I'll need to locate specific NMR, IR, and MS spectra. I am beginning to draft the introduction.
Developing the Framework
I'm now integrating the collected data into a coherent framework for the technical guide. The introduction is taking shape, and I'm drafting the sections on structure and physicochemical properties. I've scheduled more targeted searches for the synthesis protocol and spectroscopic data. My attention is on refining the guide's logical flow, ensuring scientific integrity with a self-validating, Senior Application Scientist perspective.
Refining the Research
I'm now intensively refining my search queries to directly address identified data gaps, prioritizing a detailed synthesis protocol and spectroscopic data, specifically NMR, IR, and MS. I'm expanding my safety data and beginning to draft the introduction, ensuring the guide's logical flow and scientific integrity. I'm also preparing for the visual elements.
Prioritizing Synthesis Protocol
I'm now prioritizing the synthesis protocol search, expanding it to include more general methods for chiral azetidine synthesis. I am also working on the DOT diagram for the chemical structure, preparing for a more detailed introduction based on the gathered information. My focus is on refining search terms and locating the spectroscopic data.
Expanding the Scope
I've broadened the scope of my research, and found that my second round of searches has provided more helpful, though still somewhat incomplete, information. I am currently reviewing several articles exploring different synthesis routes, and I am close to having a clearer plan.
Synthesizing a Pathway
I've assembled a solid starting point. I've found several articles discussing strategies, often leveraging chiral precursors. A crucial intermediate, (S)-azetidine-2-carboxylic acid, features prominently. The synthesis of this molecule, from a commercially available starting point, through protection, reduction, and methylation is well documented and has provided a well-reasoned plan.
Refining the Strategy
I'm now focusing on a plan to synthesize the target molecule. My research led me to strategies for synthesizing chiral azetidines, specifically (S)-azetidine-2-carboxylic acid, from which my target molecule can be accessed via reduction and methylation, a commonly documented route. I'm building a detailed protocol, drawing on established transformations. I will attempt to locate spectroscopic data for confirmation, but I anticipate having to create a predicted spectroscopic analysis section.
Constructing a Synthesis
I've successfully identified established pathways for synthesizing the key chiral precursor, (S)-azetidine-2-carboxylic acid. From there, I've outlined a robust strategy involving protection, reduction, deprotection, and N-methylation to access the target molecule. I'll construct a detailed protocol, and address my need for predicted spectroscopic data.
I've determined a logical synthesis plan and broken it down into individual steps for the specific reagents required. Although I could not find all the data I need, I will generate a complete spectroscopic analysis section.
Defining the Protocol
I've made significant progress by finalizing a synthesis plan, choosing (S)-azetidine-2-carboxylic acid as my starting point. I'll outline the steps: protection, reduction, deprotection, and N-methylation, drawing on established strategies. Despite not finding the spectroscopic data I need, I'll create a predicted analysis section, detailing the expected NMR shifts and justifications based on similar compounds. I've broken down all of the components and am ready to prepare the final analysis.
Constructing the Synthesis
I've successfully identified established pathways for synthesizing chiral azetidines and their precursors. Specifically, (S)-azetidine-2-carboxylic acid, can be modified into the target through reduction and N-methylation. I've designed a multi-step synthesis starting with commercially available (S)-azetidine-2-carboxylic acid to include protection, reduction, deprotection and N-methylation, and am outlining the steps, referencing established transformations for each step, and explaining the logic behind my choices. I have no data for the spectra. I will provide a new section detailing predicted spectroscopic analyses.
